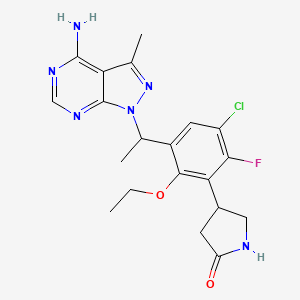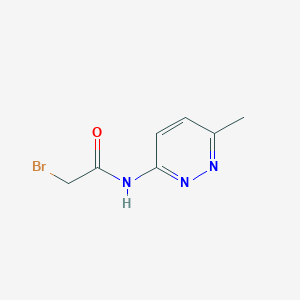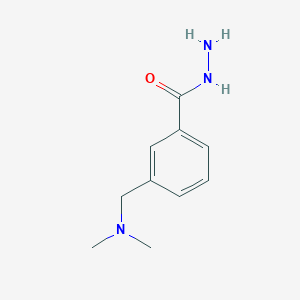
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
Descripción general
Descripción
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15BrO3 It is a derivative of cyclohexane, featuring a bromine atom, a hydroxyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the bromination of ethyl 3-hydroxycyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through techniques such as recrystallization or column chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products
Substitution: Products include azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Aplicaciones Científicas De Investigación
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxycyclohexanecarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the bromine atom and has a hydroxyl group at a different position, affecting its chemical properties and reactivity.
Uniqueness
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexane ring.
Propiedades
Fórmula molecular |
C9H15BrO3 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3 |
Clave InChI |
SFJVFZZCDBFHHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(C(C1)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


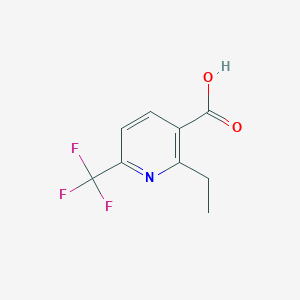

![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)

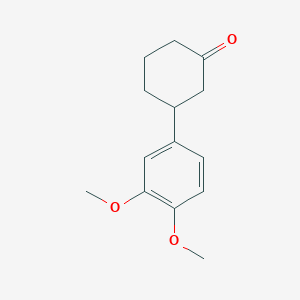
![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)
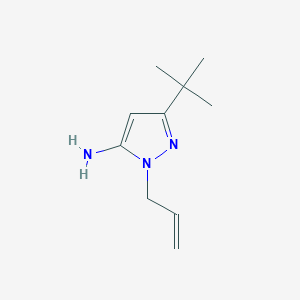

![Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate](/img/structure/B8464164.png)

